molecular formula C18H25NO3 B5049325 ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate

ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate

货号 B5049325
分子量: 303.4 g/mol
InChI 键: VJGOQIQXPLGGDD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate, also known as CX-5461, is a small molecule inhibitor that has been shown to have potential as an anticancer agent. It was first identified as a compound with potential anticancer activity in a screen of a library of compounds in 2009. Since then, it has been the subject of extensive research, and its mechanism of action and potential therapeutic applications have been studied in detail.

作用机制

The mechanism of action of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate involves the selective inhibition of RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the inhibition of ribosomal RNA synthesis, which is essential for cancer cell proliferation. In addition, ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate has been shown to induce DNA damage and activate the p53 pathway, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate has been shown to have several biochemical and physiological effects. It selectively inhibits RNA polymerase I, which leads to the inhibition of ribosomal RNA synthesis and the induction of DNA damage. This leads to cell cycle arrest and apoptosis in cancer cells. In addition, ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis.

实验室实验的优点和局限性

One of the main advantages of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate is its selectivity for cancer cells. It has been shown to be effective against a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer cells. However, one limitation of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate is its toxicity, which can limit its use in clinical settings. In addition, more research is needed to fully understand the mechanism of action of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate and its potential side effects.

未来方向

There are several future directions for research on ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate. One area of research is the development of more selective and less toxic analogs of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate. Another area of research is the identification of biomarkers that can predict the response of cancer cells to ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate. In addition, more research is needed to fully understand the mechanism of action of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate and its potential side effects, which can help to guide the development of more effective and safer anticancer agents.

合成方法

The synthesis of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate involves several steps, including the reaction of cyclohexanone with ethyl acetoacetate to form ethyl 2-cyclohexyl-3-oxobutanoate, which is then reacted with 3-methylphenylhydrazine to form ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate. The final product is obtained through purification and isolation steps.

科学研究应用

Ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I, which is overexpressed in many types of cancer cells. This leads to the inhibition of ribosomal RNA synthesis, which is essential for cancer cell proliferation. ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate has been shown to be effective against a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer cells.

属性

IUPAC Name

ethyl 2-cyclohexyl-3-(3-methylanilino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-3-22-18(21)16(14-9-5-4-6-10-14)17(20)19-15-11-7-8-13(2)12-15/h7-8,11-12,14,16H,3-6,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGOQIQXPLGGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。